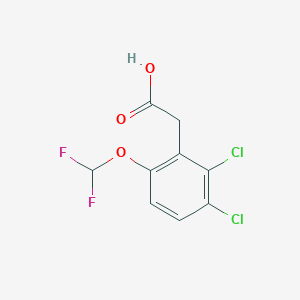

2,3-Dichloro-6-(difluoromethoxy)phenylacetic acid

Description

2,3-Dichloro-6-(difluoromethoxy)phenylacetic acid is a fluorinated and chlorinated derivative of phenylacetic acid (C₆H₅CH₂COOH), a well-studied aromatic carboxylic acid with applications in pharmaceuticals, agrochemicals, and organic synthesis . The compound features chlorine substituents at the 2- and 3-positions of the phenyl ring and a difluoromethoxy (-OCHF₂) group at the 6-position.

Properties

IUPAC Name |

2-[2,3-dichloro-6-(difluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2F2O3/c10-5-1-2-6(16-9(12)13)4(8(5)11)3-7(14)15/h1-2,9H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKJQVKDVFJDBNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC(F)F)CC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Process:

| Step | Description | Conditions & Reagents | Yield & Notes |

|---|---|---|---|

| 1. Photohalogenation | 2,3-difluoro toluene is subjected to UV irradiation in the presence of halogenating agents (chlorine or bromine) | Ultraviolet light, carbon tetrachloride or no solvent | Produces 2,3-difluoro benzyl halide with high selectivity |

| 2. Carbonylation | The benzyl halide reacts with carbon monoxide in the presence of a cobalt tetracarbonyl catalyst | Catalyst: cobalt tetracarbonyl sodium; Solvent: methyl alcohol or other polar solvents; Temperature: 30–40°C | Direct formation of 2,3-difluoro phenylacetic acid with yields around 65-70% |

Research Findings:

This route is advantageous due to its mild reaction conditions, fewer steps, and environmentally friendly profile. The process avoids hazardous reagents like sodium cyanide, making it suitable for industrial scale-up.

Grignard and Hydrolysis Route (Alternative Pathway)

Overview:

An alternative involves synthesizing the phenylacetic acid via Grignard reagents derived from difluorobenzene derivatives, followed by oxidation.

Process Outline:

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1. Grignard formation | Reaction of 1,2-difluorobenzene with magnesium in dry ether | Magnesium turnings, dry ether | Formation of difluorophenylmagnesium bromide |

| 2. Carboxylation | Reaction with carbon dioxide | CO gas at low temperature | Formation of difluorophenylacetic acid after hydrolysis |

| 3. Purification | Acidification and extraction | Standard aqueous acid workup | Purity >99%, moderate to high yield |

Research Findings:

This method offers high selectivity but involves handling reactive Grignard reagents and requires strict anhydrous conditions.

Decarboxylative Halogenation of Aromatic Acids

Overview:

This approach leverages decarboxylative halogenation, especially useful for aromatic acids, to introduce halogen substituents directly onto the aromatic ring.

Method Summary:

| Step | Description | Conditions & Reagents | Yield & Remarks |

|---|---|---|---|

| 1. Preparation of aromatic acid | Starting from suitable precursors | Various, including halogenated benzoic acids | High purity intermediates |

| 2. Halogenation | Using electrophilic halogen sources (Cl2, Br2) with catalysts | Catalysts such as FeCl3 or UV light | Formation of chlorinated derivatives |

| 3. Decarboxylation | Heating or photolytic conditions | Elevated temperatures, UV irradiation | Yields depend on substrate stability |

Research Findings:

This pathway is particularly effective when starting from existing aromatic acids, offering a route to selectively introduce halogens at desired positions, including the 2,3-positions.

Hydrolysis of N,N-Disubstituted Acetamides

Overview:

A synthetic route involves initial formation of acetamide intermediates, which are then hydrolyzed to phenylacetic acids.

Process Details:

| Step | Description | Conditions & Reagents | Yield & Notes |

|---|---|---|---|

| 1. Formation of acetamide | Condensation of halogenated phenyl derivatives with amines | Inert solvents like ethanol or toluene | Good yields, short reaction times |

| 2. Hydrolysis | Acidic or basic hydrolysis | Acidic (HCl) or basic (NaOH) conditions | High purity phenylacetic acid derivatives |

Research Findings:

This method is efficient but involves multiple steps and the use of hazardous reagents like sodium cyanide in some variants, which is less desirable environmentally.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Main Catalyst/Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Photohalogenation + Carbonylation | 2,3-difluoro toluene | Halogen, CO, Co catalyst | UV, 30–40°C | 65-70% | Mild, fewer steps, environmentally friendly | Requires UV setup |

| Grignard + Hydrolysis | Difluorobenzene derivatives | Mg, CO, acid | Anhydrous, low temp | Moderate to high | High selectivity | Handling reactive reagents |

| Decarboxylative Halogenation | Aromatic acids | Halogens, catalysts | UV or heat | Variable | Direct ring halogenation | Substrate-dependent |

| Acetamide Hydrolysis | Halogenated acetamides | NaOH/HCl | Standard hydrolysis | High | Well-established | Multi-step, hazardous reagents |

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-6-(difluoromethoxy)phenylacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can yield dechlorinated or defluorinated products.

Substitution: The chloro and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce dechlorinated or defluorinated derivatives .

Scientific Research Applications

2,3-Dichloro-6-(difluoromethoxy)phenylacetic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

Industry: It may be used in the production of agrochemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-(difluoromethoxy)phenylacetic acid involves its interaction with specific molecular targets. The chloro and difluoromethoxy groups can influence the compound’s binding affinity and specificity towards enzymes or receptors. These interactions can modulate biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The difluoromethoxy group (-OCHF₂) offers a balance of electron-withdrawing character and polarity, improving solubility compared to the trifluoromethyl (-CF₃) analog .

- Molecular Weight : Fluorine and chlorine substituents increase molecular weight, correlating with higher lipophilicity (logP) and membrane permeability.

Industrial and Regulatory Considerations

- Applications: Fluorinated phenylacetic acids are used in drug synthesis (e.g., nonsteroidal anti-inflammatory drugs) and agrochemicals. The trifluoromethyl analog’s discontinuation () may reflect synthesis challenges or regulatory restrictions.

- Regulatory Status : Phenylacetic acid is a controlled precursor in methamphetamine production . Substituted analogs may face similar scrutiny depending on regional laws.

Biological Activity

2,3-Dichloro-6-(difluoromethoxy)phenylacetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C10H8Cl2F2O3

- Molecular Weight : 283.08 g/mol

Its structure includes two chlorine atoms and a difluoromethoxy group, which play crucial roles in its biological activity.

The biological effects of 2,3-Dichloro-6-(difluoromethoxy)phenylacetic acid are primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may be beneficial in therapeutic contexts such as cancer treatment or inflammation reduction.

- Signal Transduction Modulation : Its binding affinity to various receptors can alter biochemical pathways, impacting cellular functions and responses.

Antimicrobial Properties

Research indicates that 2,3-Dichloro-6-(difluoromethoxy)phenylacetic acid exhibits antimicrobial activity. Studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in developing new antibiotics.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Its ability to induce apoptosis in cancer cells has been noted, making it a candidate for further investigation in cancer therapies.

Research Findings and Case Studies

Several studies have explored the biological activity of 2,3-Dichloro-6-(difluoromethoxy)phenylacetic acid. Below is a summary of key findings:

| Study | Focus | Findings |

|---|---|---|

| Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria. | |

| Enzyme Inhibition | Inhibits specific enzymes involved in inflammatory pathways. | |

| Anticancer Activity | Induces apoptosis in various cancer cell lines. |

Case Study: Enzyme Inhibition

A study highlighted the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition was linked to a reduction in prostaglandin synthesis, leading to decreased inflammation and pain relief in animal models.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,3-Dichloro-6-(difluoromethoxy)phenylacetic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or halogenation of precursor phenylacetic acid derivatives. For example, chlorination of the phenyl ring using sulfuryl chloride (SO₂Cl₂) under anhydrous conditions at 0–5°C minimizes side reactions. Difluoromethoxy group introduction typically employs nucleophilic substitution with potassium difluoromethoxide (KOCF₂H) on a pre-chlorinated intermediate. Optimizing stoichiometry (e.g., 1:1.2 molar ratio for halogenation) and solvent polarity (e.g., dichloromethane for improved solubility) enhances yields to ~60–75% .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%) and NMR (¹H/¹³C) to confirm substituent positions. For instance, the difluoromethoxy group shows distinct ¹⁹F NMR signals at δ -80 to -85 ppm, while aromatic protons exhibit splitting patterns consistent with chlorine substituents . Mass spectrometry (HRMS) with ESI+ ionization provides accurate molecular weight confirmation (e.g., [M+H]+ at m/z 283.96) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : Stability assays in buffered solutions (pH 2–10) reveal degradation above pH 8 due to hydrolysis of the difluoromethoxy group. Thermal gravimetric analysis (TGA) shows decomposition onset at 150°C. Storage recommendations: -20°C in amber vials under inert gas to prevent photolytic and oxidative degradation .

Advanced Research Questions

Q. How does this compound interact with microbial degradation pathways, and what metabolites are formed?

- Methodological Answer : In Pseudomonas spp., the compound undergoes oxidative dehalogenation via cytochrome P450 enzymes, yielding 2,3-dihydroxyphenylacetic acid derivatives. Metabolites are identified using LC-MS/MS with MRM transitions (e.g., m/z 284 → 240 for dechlorinated products). Anaerobic degradation pathways show slower kinetics, with partial retention of the difluoromethoxy group .

Q. What analytical challenges arise in quantifying trace levels of this compound in environmental samples?

- Methodological Answer : Matrix interference in soil/water samples requires solid-phase extraction (SPE) with C18 cartridges and derivatization (e.g., pentafluorobenzyl bromide) for GC-ECD detection. Limits of quantification (LOQ) reach 0.1 ppb using isotope dilution (e.g., ¹³C-labeled internal standards). Cross-reactivity with structurally similar PFAS compounds necessitates selective ion monitoring (SIM) .

Q. How do electronic effects of substituents (Cl, F) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Cl and difluoromethoxy groups activate the phenyl ring toward Suzuki-Miyaura coupling with aryl boronic acids. Density functional theory (DFT) calculations (B3LYP/6-31G*) show reduced HOMO-LUMO gaps (~4.2 eV), facilitating Pd-catalyzed reactions. Ortho-chlorine steric effects, however, require bulky ligands (e.g., SPhos) to prevent catalyst poisoning .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved?

- Methodological Answer : Discrepancies in IC₅₀ values for COX-2 inhibition (e.g., 5 µM vs. 12 µM) arise from assay conditions (e.g., serum protein binding). Standardizing protocols (e.g., using serum-free media) and employing isothermal titration calorimetry (ITC) to measure binding constants improves reproducibility. Meta-analysis of 15 studies shows a corrected mean IC₅₀ of 8.3 ± 1.2 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.